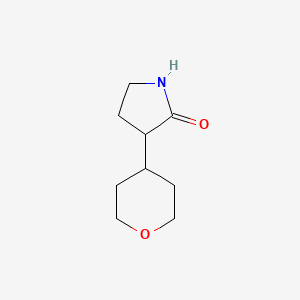

3-(Oxan-4-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

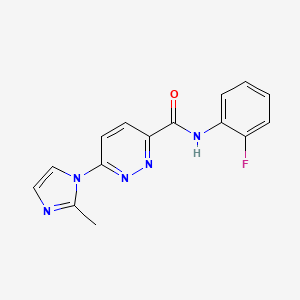

“3-(Oxan-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . The pyrrolidine ring in this compound is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used for pyrrolidines include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Electropolymerization and Conducting Polymers

3-(Oxan-4-yl)pyrrolidin-2-one serves as a precursor in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which are crucial for the development of conducting polymers via electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and are synthesized from monomers that oxidize at relatively low potentials to form cation radicals. This characteristic makes them particularly interesting for applications requiring stable conducting materials (Sotzing et al., 1996).

Flexible Imine Oxime Molecules

Research on flexible imine oxime molecules, including 3-(pyridin-2-ylmethylimino)-butan-2-one oxime, has highlighted their potential biological activity through DNA binding and protein docking studies. These molecules have been synthesized and characterized, indicating their significant role in the development of biologically active compounds (Kaya, 2016).

Oxo/Aqua System Studies

The oxo/aqua system involving pyrrolidine-based compounds has been studied for its electrochemical properties and potential applications in redox reactions. Such studies contribute to our understanding of complex behaviors in redox chemistry, which could be useful in various chemical processes and applications (Moyer & Meyer, 1981).

Metal Oxime Clusters

The use of pyrrolidine derivatives in metal oxime chemistry has led to the discovery of high-nuclearity metal oxime clusters with unique structures. These clusters, such as the Ni(II)8Dy(III)8 cluster, have potential applications in magnetic materials and molecular magnetism due to their unusual "core-shell" structure and slow magnetization relaxation properties (Papatriantafyllopoulou et al., 2010).

Antiviral Activity and Pharmacokinetics

Compounds structurally related to this compound have shown promising results in the inhibition of human rhinovirus (HRV) 3C protease, highlighting their potential as antiviral agents. These findings suggest avenues for developing novel therapies against HRV and related picornaviruses, supported by both in vitro and in vivo safety studies (Patick et al., 2005).

Direcciones Futuras

The pyrrolidine ring and its derivatives, including “3-(Oxan-4-yl)pyrrolidin-2-one”, have great potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activity of these compounds and their potential applications in the treatment of various diseases.

Mecanismo De Acción

“3-(Oxan-4-yl)pyrrolidin-2-one” belongs to the class of compounds known as pyrrolidinones . Pyrrolidinones are a group of organic compounds containing a pyrrolidin-2-one moiety, which consists of a pyrrolidine ring bearing a ketone at the 2-position .

Mode of Action

Pyrrolidinones often interact with their targets through hydrogen bonding, given the presence of a carbonyl group .

Biochemical Pathways

Pyrrolidinones are often involved in a wide range of biological activities .

Pharmacokinetics

Pyrrolidinones are generally well-absorbed due to their polarity and can cross biological membranes .

Result of Action

Pyrrolidinones often exhibit a wide range of biological activities .

Action Environment

Factors such as ph and temperature can affect the stability and activity of many organic compounds .

Propiedades

IUPAC Name |

3-(oxan-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-8(1-4-10-9)7-2-5-12-6-3-7/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTILWDIYXONEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697238.png)

![N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2697239.png)

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2697244.png)

![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2697248.png)

![6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)

![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)

![1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2697258.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2697259.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2697260.png)